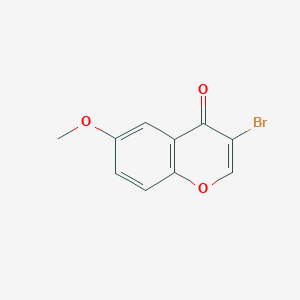
3-Bromo-6-methoxychromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6-methoxychromen-4-one is a chemical compound with the molecular formula C10H9BrO3. It is a derivative of chromanone, a bicyclic compound that serves as a building block in medicinal chemistry. This compound is known for its unique structure, which includes a bromine atom and a methoxy group attached to the chromanone core .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methoxychromen-4-one typically involves the bromination of 6-methoxychroman-4-one. One common method is to react 6-methoxychroman-4-one with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-6-methoxychromen-4-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The carbonyl group in the chromanone core can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 3-amino-6-methoxychromen-4-one or 3-thio-6-methoxychromen-4-one.
Oxidation: Formation of 3-bromo-6-methoxybenzaldehyde.
Reduction: Formation of 3-bromo-6-methoxychroman-4-ol.
Applications De Recherche Scientifique
3-Bromo-6-methoxychromen-4-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-Bromo-6-methoxychromen-4-one involves its interaction with specific molecular targets. For instance, derivatives of this compound have shown high binding affinities to amyloid-beta plaques, which are associated with Alzheimer’s disease. The bromine and methoxy groups play crucial roles in enhancing the binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-6-methyl-4H-chromen-4-one
- 6-Bromo-3-methyl-4H-chromen-4-one
- 3-Bromo-4-hydroxy-6-methyl-2H-pyran-2-one
Uniqueness
3-Bromo-6-methoxychromen-4-one is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced binding affinities and specificities in biological assays, making it a valuable scaffold in medicinal chemistry .
Propriétés
Formule moléculaire |
C10H7BrO3 |
|---|---|
Poids moléculaire |
255.06 g/mol |
Nom IUPAC |
3-bromo-6-methoxychromen-4-one |
InChI |
InChI=1S/C10H7BrO3/c1-13-6-2-3-9-7(4-6)10(12)8(11)5-14-9/h2-5H,1H3 |
Clé InChI |
VFPGTJCXQULWBM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)OC=C(C2=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


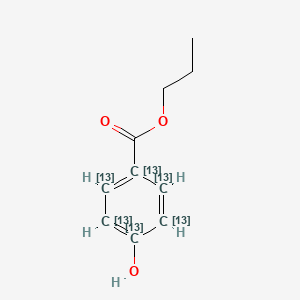
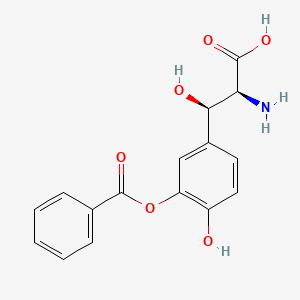
![N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13842209.png)
![[(1R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate](/img/structure/B13842211.png)
![2-Allyl-2-azaspiro[4.5]decan-3-one](/img/structure/B13842220.png)

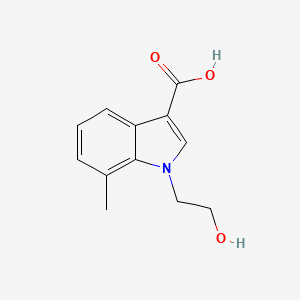

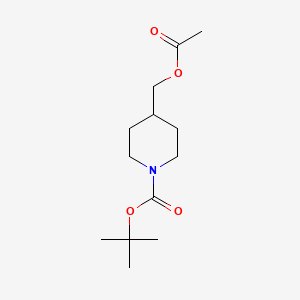
![(3R,6S)-6-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13842245.png)
![tert-butyl N-[4-(2-bromo-3-formylphenoxy)butyl]carbamate](/img/structure/B13842249.png)
![(5R,8R,9S,10R,13S,14S)-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13842250.png)
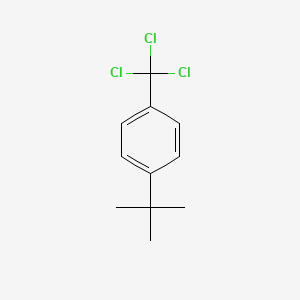
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13842265.png)
